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Introduction

AST5902 is the principal active metabolite of alflutinib (also known as furmonertinib or
AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor
(TKI) developed by Shanghai Allist Pharmaceuticals.[1][2][3] Like other third-generation EGFR
TKls, AST5902 is designed to selectively and irreversibly inhibit both the sensitizing EGFR
mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while
sparing wild-type (WT) EGFR.[2] The T790M mutation, often referred to as the "gatekeeper"
mutation, is a primary mechanism of acquired resistance to first and second-generation EGFR
TKIls in the treatment of non-small cell lung cancer (NSCLC).[3] This document provides a
comprehensive technical overview of the available data on the EGFR T790M mutation
selectivity of AST5902, including preclinical and clinical findings, experimental methodologies,
and relevant signaling pathways.

Core Mechanism of Action

AST5902, as an irreversible third-generation EGFR inhibitor, covalently binds to the cysteine-
797 residue in the ATP-binding pocket of the EGFR kinase domain. This covalent modification
allows it to overcome the increased ATP affinity conferred by the T790M mutation, which is a

key mechanism of resistance to reversible first and second-generation TKIs.[4] The selectivity
for mutant EGFR over WT-EGFR is a critical feature of third-generation inhibitors, leading to a
wider therapeutic window and a more favorable safety profile by reducing toxicities associated
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with WT-EGFR inhibition, such as rash and diarrhea.[2] Preclinical data on alflutinib, the parent
compound of AST5902, indicates a high degree of selectivity for T790M-mutant EGFR over
wild-type EGFR.[5]

Quantitative Data on Selectivity and Efficacy

While specific preclinical data for AST5902 is limited in publicly available literature, the data for
its parent compound, alflutinib, provides strong evidence of its potent and selective activity. It
has been reported that alflutinib and AST5902 have similar antitumor activity.[2][3]

linical Alflutinib)

EGFR Mutation

Cell Line IC50 (nM) Selectivity vs. WT
Status

Cell lines with e.g., Exon 19

activating EGFR del/T790M, ~0.3-1.2 >167-fold

mutations and T790M L858R/T790M

Wild-Type EGFR WT >200 1

Table 1: In vitro
inhibitory activity of
alflutinib against
EGFR-mutant cell

lines.[5]

Clinical Trial Data (Alflutinib in EGFR T790M-Positive
NSCLC)

Clinical studies on alflutinib have demonstrated its significant efficacy in patients with EGFR
T790M-mutated NSCLC who have progressed on prior EGFR TKI therapy.
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Objective Median
Clinical Trial Phase = Number of Patients Response Rate Progression-Free
(ORR) Survival (PFS)
Phase Ilb 220 74% (95% CI: 68— 9.6 months (95% CI:
(NCT03452592) 80%) 8.2-9.7)
Dose-expansion study
116 76.7% Not Reported

(NCT03127449)

Table 2: Efficacy of
alflutinib in patients
with EGFR T790M-
positive NSCLC.[4][6]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of AST5902 are not extensively
published. However, the following sections describe representative methodologies commonly
employed in the development and characterization of third-generation EGFR TKiIs.

In Vitro EGFR Kinase Assay

This assay is crucial for determining the direct inhibitory activity of a compound against purified
EGFR kinase domains (wild-type and various mutant forms). A common method is a
luminescence-based assay that measures ATP consumption.

Principle: The amount of ATP remaining after a kinase reaction is converted into a light signal
by a luciferase/luciferin reaction. Lower luminescence indicates higher kinase activity (more
ATP consumed) and thus weaker inhibition.

Materials:
e Recombinant human EGFR kinase domains (WT, T790M, L858R/T790M, etc.)
¢ Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

e ATP
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AST5902 (or other test compounds)

Kinase assay buffer (e.g., 40mM Tris-HCI pH 7.5, 20mM MgClz, 0.1mg/mL BSA, 2.5mM
DTT)

ADP-GIlo™ Kinase Assay kit (Promega) or similar

Procedure:

Compound Preparation: Prepare a serial dilution of AST5902 in DMSO.

Reaction Setup: In a 384-well plate, add the test compound, recombinant EGFR kinase, and
kinase substrate in the assay buffer.

Initiation: Start the kinase reaction by adding ATP.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the
remaining ATP.

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal.

Data Acquisition: Measure luminescence using a plate reader.

IC50 Calculation: Plot the luminescence signal against the compound concentration and fit
the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (NCI-H1975)

This assay assesses the ability of a compound to inhibit the growth of cancer cells harboring

specific EGFR mutations. The NCI-H1975 cell line, which endogenously expresses both the

L858R activating mutation and the T790M resistance mutation, is a standard model for testing
third-generation EGFR inhibitors.

Principle: The metabolic activity of viable cells is measured, which correlates with the number

of cells. Acommon method is the MTT or Alamar Blue assay.
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Materials:

NCI-H1975 human NSCLC cell line

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

AST5902 (or other test compounds)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent

Solubilization solution (e.g., DMSO or SDS-HCI)

Procedure:

Cell Seeding: Plate NCI-H1975 cells in a 96-well plate and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of AST5902 for a specified
duration (e.g., 72 hours).

Reagent Addition: Add MTT or Alamar Blue reagent to each well and incubate for 2-4 hours.

Signal Measurement:

o For MTT: Add solubilization solution and measure absorbance at ~570 nm.

o For Alamar Blue: Measure fluorescence with excitation at ~560 nm and emission at ~590
nm.

IC50 Calculation: Plot the signal against the compound concentration and calculate the IC50
value.

In Vivo Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of a drug candidate. Patient-
derived xenograft (PDX) models or xenografts using established cell lines like NCI-H1975 are
commonly used.

Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the
drug on tumor growth is monitored over time.
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Materials:

Immunocompromised mice (e.g., nude or NOD-SCID)

NCI-H1975 cells or patient-derived tumor tissue

AST5902 formulated for oral administration

Calipers for tumor measurement

Procedure:

o Tumor Implantation: Subcutaneously inject NCI-H1975 cells into the flanks of the mice.
o Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm?).

e Randomization and Treatment: Randomize mice into vehicle control and treatment groups.
Administer AST5902 orally at various doses daily.

e Tumor Measurement: Measure tumor volume with calipers every few days.

» Endpoint: Continue treatment for a defined period or until tumors in the control group reach a
predetermined size.

» Data Analysis: Plot tumor growth curves for each group and assess for statistically significant
differences in tumor growth inhibition.

Visualizations
EGFR Signaling Pathway with T790M Mutation
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Caption: EGFR signaling pathway in the presence of the T790M mutation and inhibition by
AST5902.
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Caption: A typical experimental workflow for the preclinical evaluation of an EGFR T790M
inhibitor like AST5902.
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Conclusion

AST5902, the active metabolite of alflutinib, is a potent and selective third-generation EGFR
TKI targeting the T790M resistance mutation. While comprehensive preclinical data for
AST5902 itself is not widely published, the available information on alflutinib demonstrates a
strong rationale for its efficacy. The high selectivity for mutant EGFR over wild-type EGFR, as
suggested by preclinical data, translates into a favorable clinical profile with significant
objective response rates and a manageable safety profile in patients with T790M-positive
NSCLC. The experimental methodologies outlined provide a standard framework for the
continued investigation and characterization of next-generation EGFR inhibitors. As more data
on AST5902 becomes available, a more detailed understanding of its specific pharmacological
properties will further solidify its role in the treatment of EGFR-mutated lung cancer.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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